5,8-Difluoroquinoline-3-carboxamide
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Overview
Description
5,8-Difluoroquinoline-3-carboxamide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoroquinoline-3-carboxamide typically involves the fluorination and cyclization of starting materials containing the quinoline ring structure. One common method includes the direct fluorination of quinoline derivatives, followed by amidation reactions to introduce the carboxamide group. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 5,8-Difluoroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
5,8-Difluoroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound exhibits antibacterial and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of materials with unique properties, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of 5,8-Difluoroquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition of enzyme activity or modulation of receptor function. This can result in antibacterial, antiviral, or anticancer effects depending on the specific target and pathway involved .
Comparison with Similar Compounds
5-Fluoroquinoline: A single fluorine atom at the 5-position.
8-Fluoroquinoline: A single fluorine atom at the 8-position.
5,7,8-Trifluoroquinoline: Three fluorine atoms at the 5, 7, and 8 positions.
Comparison: 5,8-Difluoroquinoline-3-carboxamide is unique due to the presence of two fluorine atoms at the 5 and 8 positions, which enhances its biological activity compared to mono-fluorinated derivatives. The carboxamide group further adds to its versatility, allowing for various chemical modifications and applications .
Properties
Molecular Formula |
C10H6F2N2O |
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Molecular Weight |
208.16 g/mol |
IUPAC Name |
5,8-difluoroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H6F2N2O/c11-7-1-2-8(12)9-6(7)3-5(4-14-9)10(13)15/h1-4H,(H2,13,15) |
InChI Key |
SCBZWHIUAWYZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(C=N2)C(=O)N)F |
Origin of Product |
United States |
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